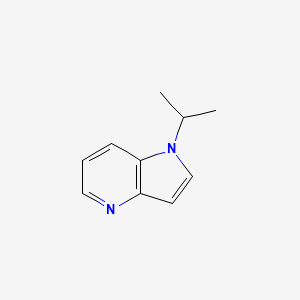
n1-Isopropyl-4-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-4-azaindole typically involves the alkylation of 4-azaindole at the nitrogen atom (N1) with isopropyl halides under basic conditions. This reaction can be catalyzed by various metal catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N1-Isopropyl-4-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the azaindole ring, often facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N1-Isopropyl-4-azaindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-Isopropyl-4-azaindole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with protein kinases, inhibiting their activity and thereby affecting various cellular processes. This interaction is often mediated by the binding of the compound to the active site of the kinase, leading to inhibition of its function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-Isopropyl-4-azaindole include other azaindole derivatives such as:
4-Azaindole: The parent compound, which lacks the isopropyl group at the N1 position.
N1-Methyl-4-azaindole: A derivative with a methyl group at the N1 position.
N1-Ethyl-4-azaindole: A derivative with an ethyl group at the N1 position.
Uniqueness
This compound is unique due to its specific substitution at the N1 position with an isopropyl group. This modification can significantly alter its chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-propan-2-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-7-5-9-10(12)4-3-6-11-9/h3-8H,1-2H3 |
InChI Key |
WMLVKYVKGFNILT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


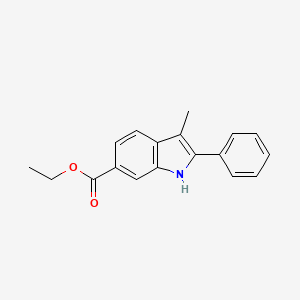
![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)
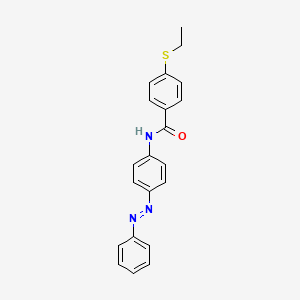
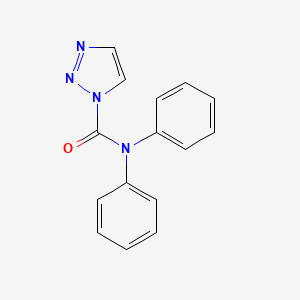
![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
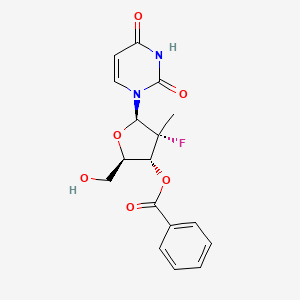
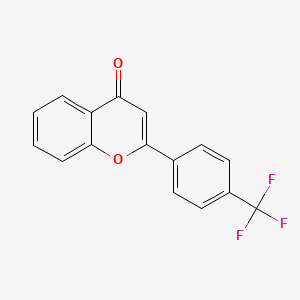

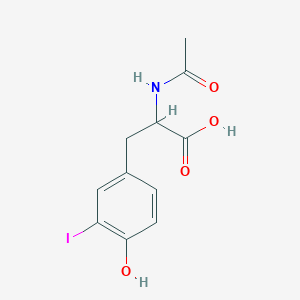
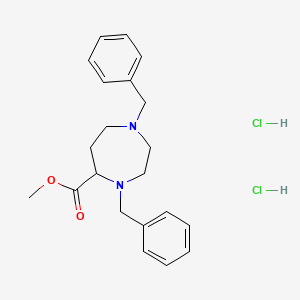
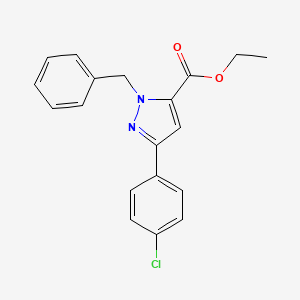
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)
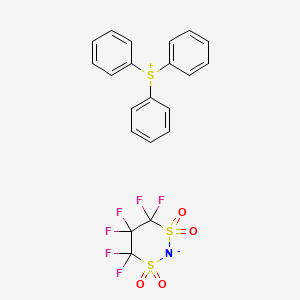
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)
